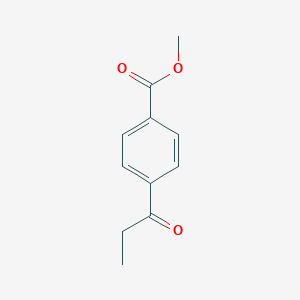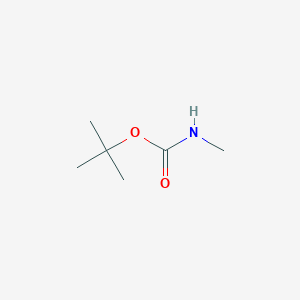
Cytidine, 2/'-deoxy-5/'-O-(triphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is characterized by the presence of a triphenylmethyl (trityl) group at the 5’-hydroxyl position of the deoxyribose sugar. The trityl group is often used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites of a molecule.
Métodos De Preparación
The synthesis of Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- typically involves the protection of the 5’-hydroxyl group of 2’-deoxycytidine with a triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows:
Starting Material: 2’-deoxycytidine
Reagent: Triphenylmethyl chloride (trityl chloride)
Base: Pyridine
Solvent: Anhydrous dichloromethane
Reaction Conditions: Room temperature, anhydrous environment
The reaction proceeds with the nucleophilic attack of the 5’-hydroxyl group on the trityl chloride, resulting in the formation of Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)-.
Análisis De Reacciones Químicas
Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- can undergo various chemical reactions, including:
Deprotection: The trityl group can be removed under acidic conditions, such as with dilute hydrochloric acid or trifluoroacetic acid, to regenerate the free 5’-hydroxyl group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the 5’-position once the trityl group is removed.
Oxidation and Reduction: The deoxyribose sugar moiety can undergo oxidation and reduction reactions, although these are less common in the presence of the trityl group.
Aplicaciones Científicas De Investigación
Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- is used in various scientific research applications, including:
Nucleic Acid Synthesis: The compound is used as an intermediate in the synthesis of modified nucleotides and oligonucleotides.
Drug Development: It serves as a precursor in the development of antiviral and anticancer agents.
Biochemical Studies: The compound is used in studies involving DNA and RNA synthesis, repair, and modification.
Mecanismo De Acción
The mechanism of action of Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- is primarily related to its role as a protected nucleoside. The trityl group protects the 5’-hydroxyl group from unwanted reactions, allowing for selective modifications at other positions of the molecule. Upon deprotection, the free nucleoside can participate in various biochemical processes, including incorporation into DNA or RNA strands.
Comparación Con Compuestos Similares
Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- can be compared with other protected nucleosides, such as:
- Adenosine, 2’-deoxy-5’-O-(triphenylmethyl)-
- Guanosine, 2’-deoxy-5’-O-(triphenylmethyl)-
- Thymidine, 2’-deoxy-5’-O-(triphenylmethyl)-
These compounds share the common feature of having a trityl group protecting the 5’-hydroxyl group, but differ in the nucleobase attached to the deoxyribose sugar. The uniqueness of Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- lies in its specific nucleobase, cytosine, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
18531-20-9 |
|---|---|
Fórmula molecular |
C28H27N3O4 |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C28H27N3O4/c29-25-16-17-31(27(33)30-25)26-18-23(32)24(35-26)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,32H,18-19H2,(H2,29,30,33)/t23-,24+,26+/m0/s1 |
Clave InChI |
UMNYJPCGTIVVSZ-BFLUCZKCSA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Sinónimos |
2'-Deoxy-5'-O-(triphenylmethyl)cytidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















